molecular formula C22H24N2O2 B2613869 N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946332-75-8

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B2613869
CAS No.: 946332-75-8
M. Wt: 348.446
InChI Key: AFRKDPWXKJGYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-16-11-9-15(10-12-16)13-14-23-22(25)19-7-4-6-18-17-5-2-3-8-20(17)24-21(18)19/h4,6-7,9-12,24H,2-3,5,8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRKDPWXKJGYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenethylamine and a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced carbazole derivatives.

Scientific Research Applications

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenethyl)-3-methoxy-4-hydroxycinnamamide
  • N-(4-hydroxyphenethyl)-3-methoxy-4,5-dihydroxycinnamamide
  • N-(4-hydroxyphenethyl)-3,4,5-trihydroxycinnamamide

Uniqueness

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, commonly referred to as N-MECAR, is a synthetic compound belonging to the carbazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various diseases.

Chemical Structure and Properties

N-MECAR features a unique tetrahydrocarbazole core structure with a methoxyphenethyl substituent and a carboxamide group. The molecular formula is C19H24N2O2, and it has a molecular weight of approximately 314.41 g/mol. The structural configuration is crucial for its biological activity, particularly in targeting specific enzymes.

Biological Activity

N-MECAR exhibits several notable biological activities:

  • Antioxidant Properties : Research indicates that N-MECAR demonstrates significant free radical scavenging activity, suggesting its potential role as an antioxidant. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Inhibition of Bruton’s Tyrosine Kinase (BTK) : N-MECAR has been identified as a potent inhibitor of BTK, an enzyme involved in B cell receptor signaling pathways. This inhibition is particularly relevant for autoimmune diseases such as lupus and rheumatoid arthritis. Studies have shown that structural modifications enhance its potency and selectivity as a BTK inhibitor .

The mechanism through which N-MECAR exerts its effects involves binding to the active site of BTK, thus preventing its activation and subsequent signaling. The methoxyphenethyl group enhances the interaction with the enzyme compared to other carbazole derivatives, making it a promising candidate for further therapeutic development.

Comparative Analysis with Related Compounds

A comparative analysis of N-MECAR with structurally similar compounds highlights its unique pharmacological profile:

Compound NameKey FeaturesBiological Activity
N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide Tetrahydro structure with methoxy and carboxamide groupsPotent BTK inhibitor
2,3,4,9-Tetrahydrocarbazole Basic tetrahydrocarbazole structureLimited biological activity
2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid Hydroxy and carboxylic acid groupsVaries based on modifications

This table illustrates how the specific substitution pattern of N-MECAR contributes to its enhanced biological activity compared to simpler carbazole derivatives.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of N-MECAR:

  • Antioxidant Activity : In vitro assays demonstrated that N-MECAR effectively reduces oxidative stress markers in cell cultures exposed to harmful agents. This suggests potential applications in neuroprotection and anti-aging therapies.
  • BTK Inhibition : A study evaluated the binding affinity of N-MECAR to BTK through biochemical assays. Results indicated a significantly lower IC50 value compared to other tested compounds, confirming its efficacy as a selective BTK inhibitor .
  • Synthetic Pathways : The synthesis of N-MECAR involves multi-step organic reactions that allow for the introduction of specific functional groups aimed at enhancing biological activity. Techniques such as Vilsmeier-Haack reagent application have been employed to optimize yield and purity .

Q & A

Basic Research Questions

Q. What is the role of N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide in Bruton’s tyrosine kinase (BTK) inhibition?

  • Methodological Answer : The compound acts as a reversible BTK inhibitor by binding to the kinase domain, disrupting B-cell receptor signaling. Its potency arises from structural features such as the carbazole core and substituents (e.g., fluoro and methoxy groups), which enhance hydrophobic interactions and hydrogen bonding with BTK’s active site. Researchers should validate target engagement via in vitro kinase assays (IC50 determination) and in vivo models (e.g., collagen-induced arthritis) .

Q. What analytical techniques are recommended for characterizing this compound’s stereochemical purity?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELX programs ) to resolve absolute configurations of chiral centers. Pair this with chiral HPLC (e.g., Purospher® STAR columns ) to quantify enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Conduct hepatic microsome assays (human/rodent) to identify major metabolites. Use LC-MS/MS to track oxidative dealkylation or hydroxylation pathways. For CYP450 inhibition potential, employ fluorometric assays with recombinant enzymes .

Advanced Research Questions

Q. How does the locked atropisomerism in this compound influence its potency and selectivity?

  • Methodological Answer : The two locked atropisomers (R and S configurations) reduce rotational freedom, stabilizing the compound’s bioactive conformation. To study this, perform free-energy calculations (molecular dynamics simulations) and compare binding affinities of isolated atropisomers via surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Address discrepancies by:

  • Pharmacokinetic profiling : Measure plasma protein binding, bioavailability, and tissue distribution.
  • Target occupancy assays : Use phospho-BTK Western blots in B-cells from treated animals .
  • Off-target screening : Employ kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) .

Q. How can computational modeling guide the optimization of this compound’s carbazole scaffold?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with BTK’s ATP-binding pocket. Pair with machine learning models (e.g., random forests) trained on BTK inhibitor datasets to prioritize substituents that balance potency and solubility .

Q. What synthetic challenges arise in constructing the carbazole core with specific substituents?

  • Methodological Answer : Key challenges include regioselective functionalization of the carbazole ring and maintaining stereochemical integrity. Mitigate these via:

  • Directed ortho-metalation for halogenation at C8.
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) during multi-step synthesis .

Q. How does the compound’s pharmacokinetic profile affect its therapeutic window in autoimmune disease models?

  • Methodological Answer : Evaluate half-life, clearance, and volume of distribution in rodent PK studies. Correlate with efficacy using dose-response curves in disease models (e.g., lupus nephritis). Adjust dosing regimens based on exposure-response relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.